N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
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Overview
Description
N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a synthetic organic compound with potential applications across several scientific domains. This compound's unique structure includes a chromenopyrimidine core, often seen in molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multiple steps:
Formation of the chromeno[2,3-D]pyrimidine core: : This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the sulfanyl group: : The sulfanyl group is usually introduced by reacting the chromeno[2,3-D]pyrimidine intermediate with a thiol or a thioester under conditions that facilitate thiol-ene reactions.
Acetamide formation: : Finally, the acetamide moiety is attached via an acylation reaction using an acyl chloride or an anhydride in the presence of a base like pyridine or triethylamine.
Industrial production methods often involve optimized versions of these laboratory steps, employing continuous flow techniques or using catalysts to enhance yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfanyl moiety, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the carbonyl group in the acetamide moiety to an amine or alcohol under appropriate conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl and chromeno[2,3-D]pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: : Various halides or nucleophiles under conditions facilitated by catalysts or bases.
Major Products
Oxidation typically yields sulfoxides or sulfones. Reduction can lead to amine derivatives, while substitution reactions result in a wide array of functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide finds applications in:
Chemistry: : As a building block for synthesizing other complex molecules or as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Research into its potential use as a therapeutic agent, especially in targeting specific enzymes or pathways related to diseases.
Industry: : Utilized in developing new materials or as a component in specialty chemical formulations.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide exerts its effects depends on its interaction with specific molecular targets. Typically, the compound may bind to enzymes or receptors, altering their activity. This interaction can modulate pathways involved in cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Unique Attributes
Structure: : The chromeno[2,3-D]pyrimidine core, combined with the sulfanyl and acetamide groups, provides a unique scaffold not commonly found in similar compounds.
Versatility: : Its diverse reactivity profile makes it suitable for various chemical transformations and applications.
Similar Compounds
N,N-Dimethyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide: : Similar structure with dimethyl instead of diethyl groups.
N-Phenyl-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide: : Differing mainly in the substitution on the nitrogen atom.
2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)ethanamide: : Lacking the diethyl groups.
Properties
IUPAC Name |
N,N-diethyl-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-4-27(5-2)21(28)15-30-24-19-14-18-13-16(3)11-12-20(18)29-23(19)25-22(26-24)17-9-7-6-8-10-17/h6-13H,4-5,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDBYFWAYYZHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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